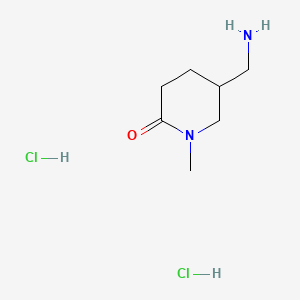

5-(Aminomethyl)-1-methyl-piperidin-2-one;dihydrochloride

Description

5-(Aminomethyl)-1-methyl-piperidin-2-one; dihydrochloride (C₇H₁₆Cl₂N₂O, MW: 215.12 g/mol) is a piperidin-2-one derivative featuring an aminomethyl group at the 5-position and a methyl group at the 1-position of the heterocyclic ring. Its dihydrochloride salt form enhances solubility and stability, making it valuable in medicinal chemistry, organic synthesis, and industrial applications . The compound’s structural uniqueness lies in the combination of a six-membered lactam ring (piperidin-2-one) and functional groups that facilitate hydrogen bonding and electrostatic interactions, enabling diverse biological activities such as neuroprotection and anticancer effects .

Properties

Molecular Formula |

C7H16Cl2N2O |

|---|---|

Molecular Weight |

215.12 g/mol |

IUPAC Name |

5-(aminomethyl)-1-methylpiperidin-2-one;dihydrochloride |

InChI |

InChI=1S/C7H14N2O.2ClH/c1-9-5-6(4-8)2-3-7(9)10;;/h6H,2-5,8H2,1H3;2*1H |

InChI Key |

BKMPDXCTMKTBDZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(CCC1=O)CN.Cl.Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound and its derivatives are explored for their therapeutic potential in various diseases. Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(Aminomethyl)-1-methyl-piperidin-2-one; dihydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related piperidine, pyridinone, and aminomethyl-containing derivatives. Key differences in core structures, substituents, and biological activities are highlighted.

Table 1: Comparative Analysis of 5-(Aminomethyl)-1-methyl-piperidin-2-one; Dihydrochloride and Analogues

| Compound Name | Core Structure | Substituents | Key Structural Differences | Biological Activities | References |

|---|---|---|---|---|---|

| 5-(Aminomethyl)-1-methyl-piperidin-2-one; dihydrochloride | Piperidin-2-one | 5-aminomethyl, 1-methyl | Lactam ring (piperidin-2-one) with dihydrochloride salt | Neuroprotection, anticancer, enzyme modulation | |

| 5-(Piperidin-4-yl)-1,2-dihydropyridin-2-one hydrochloride | 1,2-Dihydropyridinone | Piperidin-4-yl | Rigid dihydropyridinone core | Kinase inhibition, CNS modulation | |

| 5-[(1R)-1-Aminoethyl]-1H-pyridin-2-one; dihydrochloride | Pyridin-2-one | 1R-aminoethyl | Pyridine ring with chiral aminoethyl group | Enzyme interaction studies, biochemical assays | |

| 5-(Aminomethyl)pyridin-3-ol; dihydrochloride | Pyridine | 3-hydroxyl, 5-aminomethyl | Hydroxyl group at position 3 | Antimicrobial, moderate anticancer activity | |

| 5-(2-Aminoethyl)piperidin-2-one dihydrochloride | Piperidin-2-one | 2-aminoethyl | Extended ethyl chain vs. aminomethyl | Neuroprotection, receptor binding |

Key Observations :

Substituent Effects: The 5-aminomethyl group in the target compound enhances interactions with biological targets compared to pyridin-3-ol’s hydroxyl group . The 1-methyl group improves metabolic stability relative to unsubstituted piperidin-2-one analogues .

Salt Form : Dihydrochloride salts (common in all listed compounds) improve aqueous solubility, critical for in vivo applications .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

| Property | Target Compound | 5-[(1R)-1-Aminoethyl]-1H-pyridin-2-one; dihydrochloride | 5-(Aminomethyl)pyridin-3-ol; dihydrochloride |

|---|---|---|---|

| Molecular Formula | C₇H₁₆Cl₂N₂O | C₇H₁₂Cl₂N₂O | C₆H₈Cl₂N₂O |

| Molecular Weight (g/mol) | 215.12 | 223.08 | 211.05 |

| Solubility (Water) | High (dihydrochloride) | Moderate | High |

| LogP (Predicted) | -0.5 | -0.2 | -1.1 |

| Bioactivity Highlights | Neuroprotection | Enzyme probing | Antimicrobial |

- LogP Differences: The target compound’s lower lipophilicity (-0.5) compared to 5-[(1R)-1-aminoethyl]-1H-pyridin-2-one (-0.2) suggests better aqueous compatibility, favoring CNS applications .

- Bioavailability : The dihydrochloride form enhances dissolution rates, critical for oral administration in therapeutic settings .

Neuroprotection :

Preclinical studies demonstrate the target compound’s efficacy in improving cognitive performance in rodent models of Alzheimer’s disease, attributed to its ability to modulate acetylcholine receptors . In contrast, 5-(2-aminoethyl)piperidin-2-one dihydrochloride shows stronger binding to NMDA receptors, indicating divergent mechanisms .

Anticancer Activity :

The compound induced tumor regression in breast cancer models, likely via apoptosis induction. Comparatively, 5-(Aminomethyl)pyridin-3-ol exhibits moderate anticancer activity but lacks specificity .

Enzyme Modulation :

The aminomethyl group’s nucleophilic nature enables covalent interactions with catalytic sites of proteases, distinguishing it from pyridinone derivatives like 5-(Piperidin-4-yl)-1,2-dihydropyridin-2-one, which inhibits kinases .

Biological Activity

5-(Aminomethyl)-1-methyl-piperidin-2-one; dihydrochloride, a piperidine derivative, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Overview of the Compound

5-(Aminomethyl)-1-methyl-piperidin-2-one; dihydrochloride is characterized by its unique structure, which includes both an aminomethyl group and a methyl group on the piperidine ring. This combination enhances its potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of target molecules. The piperidine ring contributes to structural stability and binding affinity, making it a versatile compound in pharmacological applications.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-(Aminomethyl)-1-methyl-piperidin-2-one; dihydrochloride. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | FaDu | 10.5 | Apoptosis |

| Study B | MCF-7 | 8.3 | Cell Cycle Arrest |

For instance, a study demonstrated that this compound induced apoptosis in FaDu hypopharyngeal tumor cells, showcasing its potential as an anticancer agent .

2. Neuropharmacological Effects

The compound has been investigated for its effects on the central nervous system (CNS). It has shown promise in modulating neurotransmitter systems, particularly through interactions with GABA receptors. Such activity suggests potential applications in treating neurological disorders .

3. Alzheimer’s Disease

Piperidine derivatives, including this compound, have been explored for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in Alzheimer's disease pathology. The dual inhibition of these enzymes could enhance cognitive function by increasing acetylcholine levels in the brain .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of 5-(Aminomethyl)-1-methyl-piperidin-2-one; dihydrochloride:

- Case Study 1 : In a preclinical model of breast cancer, administration of the compound resulted in significant tumor regression compared to control groups, indicating its potential as a therapeutic agent.

- Case Study 2 : A study assessing cognitive enhancement in rodent models showed that the compound improved memory performance on maze tests, supporting its role in neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.